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molecular formula C7H3ClF2O2 B8029822 4-Chloro-2,2-difluorobenzo[d][1,3]dioxole

4-Chloro-2,2-difluorobenzo[d][1,3]dioxole

Cat. No. B8029822
M. Wt: 192.55 g/mol
InChI Key: HYRYIXPXXZPGTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09149038B2

Procedure details

2,2-Difluorobenzo[d][1,3]dioxole (6.3 g, 39.8 mmol) was dissolved in tetrahydrofuran (66 mL) and cooled to −78° C. n-Butyllithium (2.5 M solution in hexanes; 16.74 mL, 41.8 mmol) was added dropwise, keeping the temperature below −70° C. The reaction mixture was then stirred at −78° C. for 1 h to ensure complete deprotonation. 1,2,2-Trifluorotrichloroethane (14.93 g, 80 mmol) was dissolved in tetrahydrofuran (33 mL) and cooled to −65° C. The lithiate was transferred via cannula into the solution of 1,2,2-trifluorotrichloroethane at a rate that allowed the temperature to remain between −60° C. and −65° C. during the addition. The reaction mixture was then allowed to warm to room temperature and partitioned between diethyl ether and water. The organic phase was concentrated and the product was flashed through 100 g of silica gel using hexane as a solvent to provide the title compound as a clear oil (5.74 g, 74.8%): 1H NMR (400 MHz, CDCl3) δ 7.08 (dd, J=8.2, 1.4 Hz, 1H), 7.03 (t, J=8.0 Hz, 1H), 6.97 (dd, J=7.9, 1.5 Hz, 1H); EIMS m/z 192.
Quantity
6.3 g
Type
reactant
Reaction Step One
Quantity
66 mL
Type
solvent
Reaction Step One
Quantity
16.74 mL
Type
reactant
Reaction Step Two
Quantity
14.93 g
Type
reactant
Reaction Step Three
Quantity
33 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
74.8%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1([F:11])[O:6][C:5]2[CH:7]=[CH:8][CH:9]=[CH:10][C:4]=2[O:3]1.C([Li])CCC.FC(Cl)(Cl)C([Cl:22])(F)F>O1CCCC1>[Cl:22][C:10]1[C:4]2[O:3][C:2]([F:1])([F:11])[O:6][C:5]=2[CH:7]=[CH:8][CH:9]=1

Inputs

Step One
Name
Quantity
6.3 g
Type
reactant
Smiles
FC1(OC2=C(O1)C=CC=C2)F
Name
Quantity
66 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
16.74 mL
Type
reactant
Smiles
C(CCC)[Li]
Step Three
Name
Quantity
14.93 g
Type
reactant
Smiles
FC(C(F)(F)Cl)(Cl)Cl
Name
Quantity
33 mL
Type
solvent
Smiles
O1CCCC1
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(C(F)(F)Cl)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was then stirred at −78° C. for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added dropwise
CUSTOM
Type
CUSTOM
Details
the temperature below −70° C
TEMPERATURE
Type
TEMPERATURE
Details
cooled to −65° C
ADDITION
Type
ADDITION
Details
to remain between −60° C. and −65° C. during the addition
TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature
CUSTOM
Type
CUSTOM
Details
partitioned between diethyl ether and water
CONCENTRATION
Type
CONCENTRATION
Details
The organic phase was concentrated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
ClC1=CC=CC=2OC(OC21)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 5.74 g
YIELD: PERCENTYIELD 74.8%
YIELD: CALCULATEDPERCENTYIELD 74.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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